molecular formula C7H11ClN2 B121671 p-Tolylhydrazine hydrochloride CAS No. 637-60-5

p-Tolylhydrazine hydrochloride

Cat. No. B121671
CAS RN: 637-60-5
M. Wt: 158.63 g/mol
InChI Key: HMHWNJGOHUYVMD-UHFFFAOYSA-N
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Description

p-Tolylhydrazine hydrochloride is a chemical compound used as a potential anti-cancer agent for novel anticancer drugs .


Molecular Structure Analysis

The molecular formula of p-Tolylhydrazine hydrochloride is C7H11ClN2 . The InChI string is InChI=1S/C7H10N2.ClH/c1-6-2-4-7(9-8)5-3-6;/h2-5,9H,8H2,1H3;1H and the canonical SMILES string is CC1=CC=C(C=C1)NN.Cl .


Physical And Chemical Properties Analysis

p-Tolylhydrazine hydrochloride is a solid at 20 degrees Celsius . It is soluble in water and methanol . The molecular weight is 158.63 g/mol .

Safety and Hazards

p-Tolylhydrazine hydrochloride is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and is suspected of causing cancer .

Future Directions

While specific future directions for p-Tolylhydrazine hydrochloride are not detailed in the search results, the compound’s potential as an anti-cancer agent suggests that future research could focus on exploring this aspect further .

properties

IUPAC Name

(4-methylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.ClH/c1-6-2-4-7(9-8)5-3-6;/h2-5,9H,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHWNJGOHUYVMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

539-44-6 (Parent)
Record name p-Tolylhydrazine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrazine, (4-methylphenyl)-, hyrochloride
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DSSTOX Substance ID

DTXSID90883521
Record name Hydrazine, (4-methylphenyl)-, hydrochloride (1:1)
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Molecular Weight

158.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Tolylhydrazine hydrochloride

CAS RN

637-60-5, 35467-65-3
Record name 4-Methylphenylhydrazine hydrochloride
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Record name p-Tolylhydrazine hydrochloride
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Record name Hydrazine, (4-methylphenyl)-, hyrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035467653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Tolylhydrazine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2112
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Record name Hydrazine, (4-methylphenyl)-, hydrochloride (1:1)
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Record name Hydrazine, (4-methylphenyl)-, hydrochloride (1:1)
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Record name p-tolylhydrazinium(1+) chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can p-Tolylhydrazine hydrochloride initiate vinyl polymerization on its own?

A1: While the research doesn't explicitly state whether p-Tolylhydrazine hydrochloride alone can initiate vinyl polymerization, it suggests that it might possess some activity when combined with diazonium salts. The paper states that "the system diazonium salt/p-Tolylhydrazine hydrochloride may also have activity" []. This implies that the combination shows potential as a polymerization initiator, but further investigation is needed to confirm the individual role of p-Tolylhydrazine hydrochloride.

Q2: How does the combination of diazonium salts and p-Tolylhydrazine hydrochloride compare to other initiators mentioned in the research?

A2: The research primarily focuses on the effectiveness of diazonium salts combined with sodium metabisulfite as an initiator for acrylonitrile polymerization []. While the study mentions p-Tolylhydrazine hydrochloride as a potential redox component with diazonium salts, it doesn't provide a direct comparison in terms of efficacy or reaction kinetics. Further research is needed to evaluate and compare the effectiveness of these different initiator systems.

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